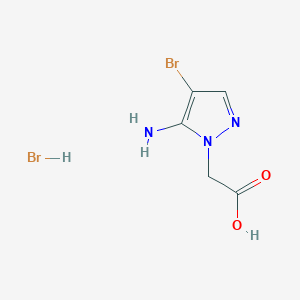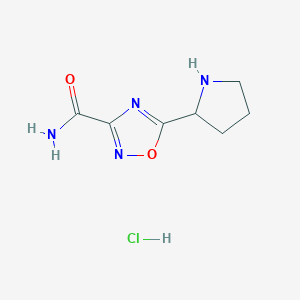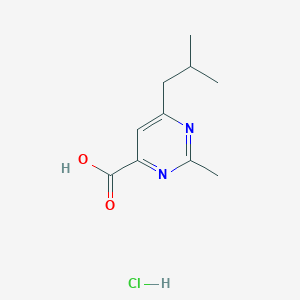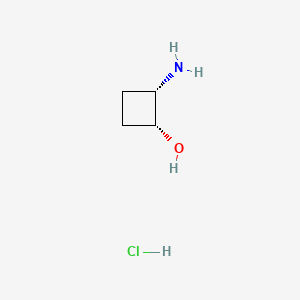
cis-2-Aminocyclobutanol hydrochloride
Descripción general
Descripción
“Cis-2-Aminocyclobutanol hydrochloride” is a chemical compound with the CAS Number: 2070860-49-8 . It has a molecular weight of 123.58 and its IUPAC name is (1R,2S)-2-aminocyclobutan-1-ol hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “cis-2-Aminocyclobutanol hydrochloride” is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1 . The linear formula of the compound is C4 H9 N O . Cl H .Physical And Chemical Properties Analysis
The compound is solid in physical form . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Vibrational Circular Dichroism as a Probe of Solid-State Organisation
Research by Declerck et al. (2019) utilized vibrational circular dichroism (VCD) to study peptide models built from cis- and trans-2-aminocyclobutane-1-carboxylic acids (ACBCs) in the solid phase. This study highlighted the differences in VCD signatures between the cis and trans diastereomers of ACBC derivatives, demonstrating the sensitivity of VCD to the long-range organisation in crystals and providing insights into the solid-state organization of cyclic β-amino acids derivatives (Declerck et al., 2019).
Prevalence of Eight-Membered Hydrogen-Bonded Rings
Torres et al. (2009) synthesized new bis(cyclobutane) beta-dipeptides from cis- and trans-2-aminocyclobutane-1-carboxylic acid derivatives. Their findings highlighted the predominance of eight-membered hydrogen-bonded rings in these structures, providing valuable information on the structural preferences of cyclic β-amino acid residues in peptides (Torres et al., 2009).
Expedient Synthesis of cis/trans-1,3-Disubstituted Cyclobutanols
Calad et al. (2011) described a method for synthesizing 3-alkoxycyclobutanones, which can be converted into various cis or trans-1,3-disubstituted aminocyclobutanols. This methodology provides a versatile approach to accessing cyclobutanol derivatives, useful for further chemical transformations and studies (Calad et al., 2011).
Photochemical Route to 3- and 4-Hydroxy Derivatives
Chang et al. (2018) developed gram-scale syntheses for enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its 4-hydroxy variant with an all-cis geometry. This innovative approach employs [2 + 2]-photocycloaddition reactions, showcasing a method for creating highly selective cyclobutane derivatives (Chang et al., 2018).
Propiedades
IUPAC Name |
(1R,2S)-2-aminocyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESMOHTDHXTQF-RFKZQXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Aminocyclobutanol hydrochloride | |
CAS RN |
206751-78-2, 2070860-49-8 | |
| Record name | Cyclobutanol, 2-amino-, hydrochloride (1:1), (1R,2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206751-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379708.png)
![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)

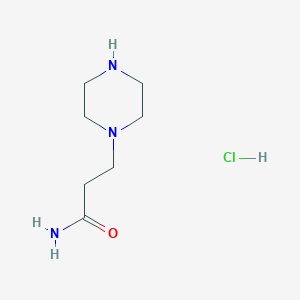
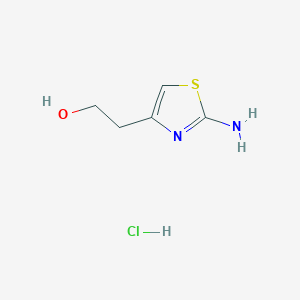
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)
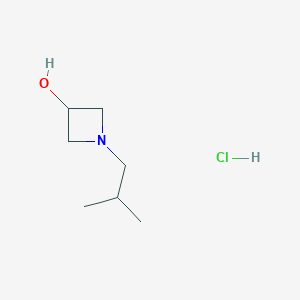
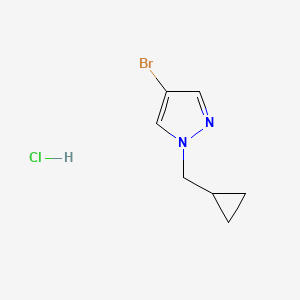
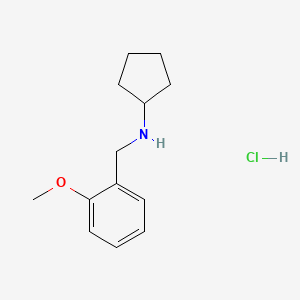

![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)
